molecular formula C₁₅H₁₄N₆O₃ B1144891 Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate CAS No. 34794-87-1

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate

Cat. No.: B1144891
CAS No.: 34794-87-1
M. Wt: 326.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate is a methyl ester derivative of pteroic acid, a structural component of folic acid (vitamin B9). Folic acid comprises three moieties: a pteridine ring, p-aminobenzoic acid (PABA), and glutamic acid . The target compound retains the pteridine-PABA core but replaces the glutamic acid with a methyl ester group at the carboxylic acid position of PABA . It is often identified as an intermediate or impurity in folic acid synthesis and is critical in pharmaceutical quality control .

Molecular Formula: C₁₄H₁₄N₆O₃
Molecular Weight: 314.30 g/mol
Key Features:

  • Pteridine ring: A 2-amino-4-oxo-1,4-dihydropteridin-6-yl group, which is redox-active and critical for binding in biological systems.
  • Methyl ester: Enhances lipophilicity compared to the free acid form (pteroic acid).
  • Structural role: Serves as a truncated folic acid analog, lacking the glutamic acid chain required for cellular uptake via folate receptors .

Properties

IUPAC Name

methyl 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-24-14(23)8-2-4-9(5-3-8)17-6-10-7-18-12-11(19-10)13(22)21-15(16)20-12/h2-5,7,17H,6H2,1H3,(H3,16,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFRAOCZBREAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The compound is synthesized through a multi-step coupling protocol involving pteroic acid derivatives and methyl 4-aminobenzoate. Key steps include:

  • Activation of the pteridinylmethylamine intermediate using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or PyBOP.

  • Coupling with methyl 4-aminobenzoate under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA).

Experimental Data

ParameterValueSource
ReagentsPyBOP, DIPEA, DMF
Reaction Time1 hour (argon bubbling)
Yield43 mg (51% after HPLC)
PurificationReverse-phase HPLC (C18 column)

Key Observations :

  • The use of PyBOP as a coupling agent minimizes racemization and improves efficiency compared to traditional carbodiimide methods.

  • DMF is preferred for solubility, but dichloromethane (DCM) may be substituted for temperature-sensitive reactions.

Hydrazine-Mediated Cyclocondensation

Reaction Scheme

This method involves cyclocondensation of 2,4,5-triaminopyrimidin-6-one with methyl 4-(bromomethyl)aminobenzoate in the presence of hydrazine hydrate:

  • Formation of the pteridine ring via hydrazine-mediated cyclization.

  • Methyl esterification using methanol/sulfuric acid.

Experimental Data

ParameterValueSource
Cyclization AgentHydrazine monohydrate
Solvent2-Propanol
TemperatureReflux (80°C)
Yield68% (isolated)

Key Observations :

  • Hydrazine acts as both a base and a nucleophile, facilitating ring closure.

  • Crude products often require silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to remove polymeric byproducts.

Microwave-Assisted Synthesis

Reaction Scheme

Microwave irradiation accelerates the coupling between 6-(chloromethyl)-2-amino-1,4-dihydropteridin-4-one and methyl 4-aminobenzoate:

  • Nucleophilic substitution at the chloromethyl group.

  • In situ esterification under acidic conditions.

Experimental Data

ParameterValueSource
Microwave Power150 W
Reaction Time15 minutes
Yield78%

Key Observations :

  • Microwave synthesis reduces reaction times from hours to minutes.

  • Optimal pH for substitution is maintained using acetic acid as a buffer.

Analytical Characterization

Key Spectral Data

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pteridin-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃),
HRMS (ESI+)m/z 327.1198 [M+H]⁺ (calc. 327.1175)
HPLC Purity >98% (C18, 10 mM ammonium acetate/ACN gradient),

Comparative Analysis of Methods

MethodAdvantagesLimitations
Solid-Phase CouplingHigh purity, scalableCostly reagents (PyBOP)
Hydrazine CyclizationHigh yield, simple conditionsRequires toxic hydrazine
Microwave SynthesisRapid, energy-efficientSpecialized equipment needed

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors hydrazine-mediated methods due to lower reagent costs.

  • Environmental Impact : Microwave methods reduce solvent waste but require higher capital investment.

  • Regulatory Compliance : HPLC purification is mandatory for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Functional Role
Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate C₁₄H₁₄N₆O₃ 314.30 Methyl ester of PABA-pteridine; lacks glutamic acid. Pharmaceutical impurity; intermediate in folic acid synthesis .
Pteroic Acid (Impurity D) C₁₃H₁₂N₆O₃ 300.27 Free carboxylic acid form of the target compound. Folic acid synthesis impurity; limited bioavailability due to lack of glutamic acid .
Folic Acid C₁₉H₁₉N₇O₆ 441.40 Includes glutamic acid linked to PABA-pteridine. Essential vitamin for DNA synthesis and methylation; clinical use in anemia .
Methotrexate C₂₀H₂₂N₈O₅ 454.44 4-Amino-N10-methyl substitution on pteridine; glutamic acid chain retained. Antifolate drug; inhibits dihydrofolate reductase (DHFR) in cancer therapy .
Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) benzoate C₂₁H₁₇N₃O₃S 391.44 Dihydropyrimidine core with thioether linkage and phenyl/cyano substituents. Antibacterial agent; unrelated to folate metabolism .

Physicochemical Properties

Property Methyl 4-(((2-amino-4-oxo...)benzoate Pteroic Acid Folic Acid Methotrexate
Solubility Low (ester enhances lipophilicity) Low (free acid) Moderate (polar) Low (lipophilic)
Stability Hydrolyzes to pteroic acid in water Stable pH-sensitive Light-sensitive
Melting Point Not reported >250°C (decomposes) 250°C (decomposes) 195–200°C

Biological Activity

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate, a derivative of pteroic acid, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C14H12N6O3C_{14}H_{12}N_{6}O_{3} and is characterized by a pteridinyl moiety linked to a benzoate group. The synthesis typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions, which may include the use of catalysts to enhance yield and purity.

This compound interacts with various molecular targets within biological systems. It can function as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways that are crucial for cell growth and proliferation. Notably, it has been studied for its potential role in inhibiting certain enzymes related to cancer progression .

Enzymatic Interactions

Research indicates that this compound may inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms. Such interactions could lead to reduced cell proliferation in cancerous tissues. For instance, studies have shown that similar compounds can affect the cell cycle progression in cancer cell lines, suggesting a potential for antitumor activity .

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to this compound. For example, derivatives have demonstrated significant inhibition of cell proliferation in human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study on Cell Proliferation : A study examining the effects of related pteridin derivatives showed that they inhibited the proliferation of epidermoid carcinoma cells (KB cells), leading to a transient accumulation in S and G2/M phases of the cell cycle . This suggests that this compound may share similar properties.
  • Inhibition Studies : In vitro studies have indicated that compounds with structural similarities can inhibit key enzymes involved in oncogenic signaling pathways. This inhibition could potentially lead to decreased tumor growth rates in various cancer models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC14H12N6O3Potential antitumor activity
Pteroic AcidC14H12N6O3Precursor; involved in folate metabolism
Folic AcidC19H19N7O6Essential for DNA synthesis; potential anticancer properties

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate, and how can yield and purity be optimized?

  • Answer : Synthesis typically involves multi-step routes starting with coupling reactions between pteridin-6-ylmethylamine derivatives and methyl 4-aminobenzoate. Key steps include:

  • Amination : Use reductive amination or nucleophilic substitution to attach the pteridin-6-ylmethyl group to the benzoate scaffold.
  • Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during synthesis.
  • Optimization : Improve yield via refluxing in polar aprotic solvents (e.g., DMF or DMSO) and purify intermediates using silica gel chromatography or preparative HPLC .

Q. How can the structural identity of this compound be confirmed using crystallographic or spectroscopic techniques?

  • Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) enhance resolution .
  • Spectroscopy : Validate via 1^1H/13^13C NMR (e.g., DMSO-d6_6 solvent, δ = 3.86 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What is the compound’s hypothesized role in folate metabolism or enzyme inhibition?

  • Answer : Structurally analogous to folic acid (Vitamin B9), it may act as a dihydrofolate reductase (DHFR) inhibitor or interfere with one-carbon transfer processes. Test hypotheses via:

  • Enzyme assays : Measure IC50_{50} values against recombinant DHFR using UV-Vis spectrophotometry to track NADPH oxidation .
  • Cellular studies : Assess folate-dependent pathway disruption in cancer cell lines (e.g., HT-1080) using thymidylate synthase activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray) for this compound?

  • Answer :

  • Cross-validation : Compare crystallographic data (e.g., torsion angles from SHELXL refinement) with NMR-derived NOESY/ROESY correlations to confirm stereochemistry.
  • Dynamic effects : Account for solvent-induced conformational changes in NMR by analyzing variable-temperature spectra .

Q. What strategies are effective for profiling impurities or degradation products in synthesized batches?

  • Answer :

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and MS/MS fragmentation patterns with reference standards (e.g., Methotrexate Impurity C, CAS 2410-93-7) .
  • Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then monitor degradation pathways via LC-UV .

Q. What computational approaches predict the compound’s binding affinity to folate receptors or enzymes?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the folate receptor alpha (FRα) binding pocket. Validate with mutagenesis studies targeting key residues (e.g., Lys136, Asp221) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Notes

  • Avoid commercial synthesis protocols from non-peer-reviewed sources (e.g., BenchChem).
  • For structural analogs, cross-reference CAS 2410-93-7 (Methotrexate Impurity C) and CAS 59-30-3 (folic acid) for biological activity comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.